molecular formula C11H12FNOS B14766786 (2-Fluorophenyl)(thiomorpholino)methanone

(2-Fluorophenyl)(thiomorpholino)methanone

Cat. No.: B14766786
M. Wt: 225.28 g/mol
InChI Key: WPFVQRLZXDRTDO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a thiomorpholine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluorophenyl)(thiomorpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

IUPAC Name

(2-fluorophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H12FNOS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChI Key

WPFVQRLZXDRTDO-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC=CC=C2F

Origin of Product

United States

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